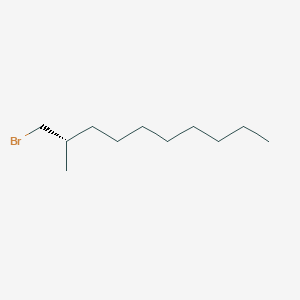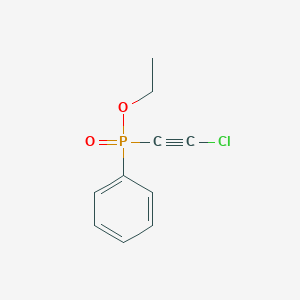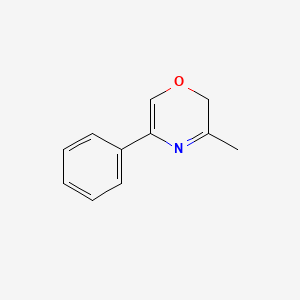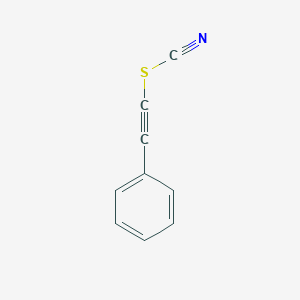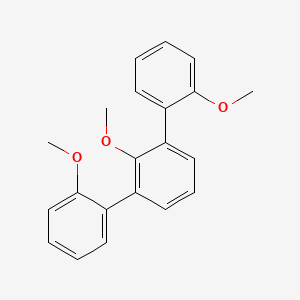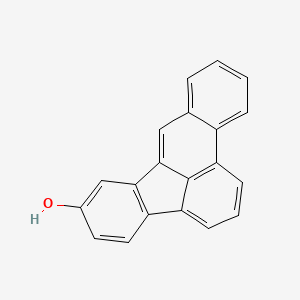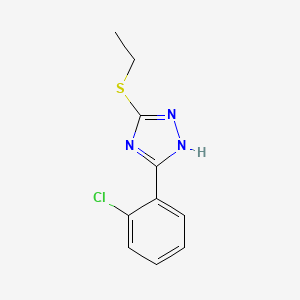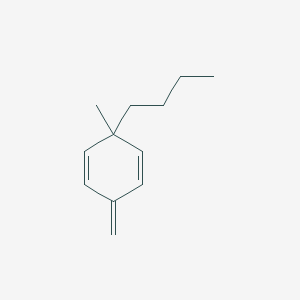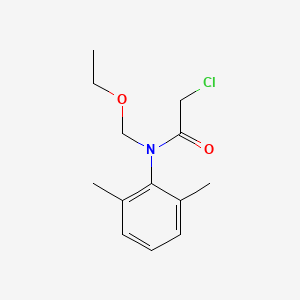![molecular formula C8H8N2OS B14429535 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile CAS No. 83369-49-7](/img/structure/B14429535.png)
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)-2-thiabicyclo[222]oct-5-ene-4-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile involves several steps. One common method includes the reaction of a suitable bicyclic precursor with hydroxylamine to introduce the hydroxyimino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminium hydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminium hydride can yield amine derivatives, while oxidation can produce oxime derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be explored for its potential therapeutic properties, including its use as a precursor for drug development . Additionally, in the industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The bicyclic structure of the compound also plays a role in its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile can be compared with other bicyclic compounds such as 2,3-dioxabicyclo[2.2.2]oct-5-ene and 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydroxyimino group in this compound imparts unique chemical properties, making it distinct from its analogs .
Properties
CAS No. |
83369-49-7 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-hydroxyimino-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile |
InChI |
InChI=1S/C8H8N2OS/c9-5-8-3-1-6(2-4-8)12-7(8)10-11/h1,3,6,11H,2,4H2 |
InChI Key |
MTCSGVIEWOXRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC1SC2=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
